molecular formula C8H8N2 B130773 3-(Aminomethyl)benzonitrile CAS No. 10406-24-3

3-(Aminomethyl)benzonitrile

Cat. No. B130773
M. Wt: 132.16 g/mol
InChI Key: XFKPORAVEUOIRF-UHFFFAOYSA-N
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Patent
US06262292B1

Procedure details

13.2 g of m-cyanobenzylamine, 51 g of a 35% aqueous formalin solution, 24 g of a 28% aqueous ammonia solution and 50 ml of acetic acid were mixed and reacted at 100° C. for 3 hours while stirring. The reaction solution was concentrated to dry in an evaporator and thereto 100 ml of water was added to precipitate crystals. The crystals precipitated were collected by filtration, washed with water and dried to obtain 7 g (yield: 54%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]N)#[N:2].C=[O:12].N>C(O)(=O)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:12])#[N:2]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(#N)C=1C=C(CN)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 100° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
to dry in an evaporator
ADDITION
Type
ADDITION
Details
100 ml of water was added
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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